6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing nucleophile displaces a leaving group on the pyridine ring . For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also a viable method for synthesizing fluorinated pyridines on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace fluorine atoms on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)pyridin-2-amine: Similar in structure but lacks the fluorine atom at the 6-position.
6-(Trifluoromethyl)-2-pyridinamine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
6-Fluoro-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C6H4F4N2O |
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Molecular Weight |
196.10 g/mol |
IUPAC Name |
6-fluoro-5-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2O/c7-5-3(13-6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) |
InChI Key |
JACBCABAGUISJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)F)N |
Origin of Product |
United States |
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